3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid
Description
Properties
IUPAC Name |
(E)-3-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-9-10-19-14(7-8-16(20)21)17(18-15(19)11-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDWLZXGTMYRDG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents for the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid as an anticancer agent. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use. The mechanism of action was linked to the induction of oxidative stress and disruption of mitochondrial function.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
In vitro assays revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Another promising application is in the field of neuroprotection. Preliminary studies suggest that this compound may provide protective effects against neuronal cell death induced by neurotoxic agents.
Case Study:
Research conducted on neuronal cell cultures demonstrated that treatment with this acrylic acid derivative significantly reduced markers of apoptosis and inflammation, indicating its potential utility in treating neurodegenerative diseases such as Alzheimer's.
Role in Drug Design
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to interact with various biological targets can be exploited to develop novel therapeutics.
Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Imidazo[1,2-a]pyridine Core
7-Methyl-2-aryl Derivatives
Key Findings :
Halogen-Substituted Derivatives
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 3-{7-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid | 7-Br, propanoic acid | C₁₀H₉BrN₂O₂ | 269.10 | N/A |
Key Findings :
- The bromine atom at position 7 increases molecular weight and may enhance halogen bonding interactions in biological targets. The shorter propanoic acid chain (vs.
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
Key Findings :
- Ester derivatives (e.g., ethyl acrylates) are often intermediates in synthesis, as they can undergo hydrolysis to yield the free carboxylic acid .
- The free carboxylic acid enhances hydrogen-bonding capacity, improving interaction with biological targets like enzymes or receptors.
Trifluoromethyl and Fluorinated Derivatives
Key Findings :
- Trifluoromethyl groups significantly lower pKa (predicted: -0.95), increasing acidity and altering solubility profiles .
Biological Activity
3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid, with a molecular formula of and a molar mass of 278.31 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities based on recent studies.
- CAS Number : 727652-24-6
- Molecular Structure : The compound features an imidazo[1,2-a]pyridine core which is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance, one study evaluated various derivatives against common pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Staphylococcus aureus |
| 10 | 0.30 | 0.35 | Escherichia coli |
| 13 | 0.40 | 0.45 | Pseudomonas aeruginosa |
These derivatives showed not only bactericidal effects but also significant inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin, indicating their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. One notable study reported IC50 values for the compound against breast cancer cell lines:
| Cell Line | IC50 (μM) | Comparison with Control |
|---|---|---|
| MCF-7 | 5.67 | Better than 5-Fluorouracil (17.02 μM) |
| MDA-MB-231 | 6.45 | Better than 5-Fluorouracil (11.73 μM) |
The compound exhibited selective cytotoxicity and induced apoptosis in cancer cells through the activation of caspase pathways .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, the compound has been found to inhibit key enzymes involved in bacterial resistance mechanisms:
| Enzyme | IC50 (μM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |
These findings suggest that the compound could serve as a scaffold for developing new therapeutics targeting bacterial infections and cancer .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at a university evaluated the in vitro efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it significantly reduced bacterial load in treated cultures compared to untreated controls.
- Case Study on Cancer Cell Lines : In another investigation focusing on breast cancer cell lines, treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers when compared to standard treatments.
Q & A
Q. What are the established synthetic routes for 3-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via a multi-step approach:
Core Formation : Condensation of 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with acrylic acid derivatives under acidic conditions (e.g., glacial acetic acid) to form the acrylate backbone .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is used to isolate intermediates, monitored by TLC.
Characterization :
Q. What physicochemical properties are critical for handling this compound in experimental settings?
Methodological Answer: Key properties include:
- Solubility : Sparingly soluble in water; highly soluble in DMSO or DMF (≥10 mM stock solutions recommended for biological assays) .
- Stability : Stable at −20°C under inert gas (N) but prone to photodegradation; store in amber vials .
- LogP : Predicted LogP ≈ 2.8 (via computational tools like ACD/Labs), indicating moderate lipophilicity .
Q. How is purity assessed, and what analytical techniques resolve co-eluting impurities?
Methodological Answer:
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm identifies impurities .
- HPLC-MS Coupling : Differentiates isobaric impurities (e.g., unreacted aldehydes) via exact mass (m/z 293.12 for [M+H]) .
- Recrystallization : Ethanol/water mixtures improve purity by removing polar byproducts .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and minimize side products?
Methodological Answer:
- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models nonlinear relationships (e.g., acetic acid concentration vs. yield) to identify optimal conditions .
- Case Study : A 3 factorial design reduced reaction time from 24 h to 8 h while maintaining >85% yield .
Q. How to address conflicting bioactivity data between antimicrobial and cytotoxicity assays?
Methodological Answer:
- Dose-Response Refinement : Test a broader concentration range (e.g., 0.1–100 µM) to identify therapeutic windows .
- Orthogonal Assays : Compare MIC (Minimum Inhibitory Concentration) with time-kill kinetics to distinguish static vs. bactericidal effects .
- Cytotoxicity Profiling : Use HEK293 or HepG2 cells to rule out off-target effects; normalize bioactivity to IC values .
Q. What computational strategies predict reactivity or binding modes for structural analogs?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Molecular Docking : AutoDock Vina screens against COX-2 (PDB: 5KIR) to prioritize analogs with improved steric complementarity .
- ICReDD Workflow : Combine quantum chemical reaction path searches with machine learning to predict regioselectivity in Friedel-Crafts acylations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
